LogP Shift: 3,5-Di-O-p-chlorobenzoyl α-Floxuridine vs. Floxuridine
The p-chlorobenzoyl diester substitution imparts a dramatic increase in lipophilicity compared to the parent drug floxuridine. This quantifiable shift in partition coefficient directly impacts the compound's suitability for applications requiring passive membrane diffusion or organic-phase processing [1].
| Evidence Dimension | Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 3.35 |
| Comparator Or Baseline | Floxuridine: -1.4 |
| Quantified Difference | ΔLogP = 4.75 units |
| Conditions | Calculated/computed value (Chemsrc) vs. experimental value (DrugBank) |
Why This Matters
This 4.75 log unit increase translates to a >50,000-fold higher theoretical partition into lipid phases, critically defining its role as a lipophilic prodrug or synthetic intermediate, in stark contrast to the hydrophilic parent drug.
- [1] DrugBank. (n.d.). Floxuridine (DB00322). Hydrophobicity (logP): -1.4. View Source
